molecular formula C10H11ClO2 B7963597 4-Chloro-3-(propan-2-yloxy)benzaldehyde

4-Chloro-3-(propan-2-yloxy)benzaldehyde

Cat. No.: B7963597
M. Wt: 198.64 g/mol
InChI Key: NNSMBGGJGHKNGG-UHFFFAOYSA-N
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Description

4-Chloro-3-(propan-2-yloxy)benzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 4-position and an isopropoxy group at the 3-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure combines electron-withdrawing (chloro) and electron-donating (isopropoxy) substituents, which influence its reactivity, solubility, and stability.

Properties

IUPAC Name

4-chloro-3-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-10-5-8(6-12)3-4-9(10)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSMBGGJGHKNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(propan-2-yloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with isopropyl alcohol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3-(propan-2-yloxy)benzaldehyde may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on cost-effectiveness and scalability while maintaining environmental and safety standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(propan-2-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 4-Chloro-3-(propan-2-yloxy)benzoic acid.

    Reduction: 4-Chloro-3-(propan-2-yloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(propan-2-yloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(propan-2-yloxy)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Benzaldehyde Derivatives

Substituent Effects on Physical and Chemical Properties

Substituents on the benzaldehyde scaffold significantly alter physicochemical properties. Below is a comparative table of key derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4-Chloro-3-(propan-2-yloxy)benzaldehyde 4-Cl, 3-OCH(CH3)2 C10H11ClO2 198.64 g/mol Intermediate in β-blocker synthesis
4-(Benzyloxy)-3-hydroxybenzaldehyde 4-OBn, 3-OH C14H12O3 228.24 g/mol Precursor to antioxidants; 30% synthesis yield
4-Chloro-2-fluoro-3-methoxybenzaldehyde 4-Cl, 2-F, 3-OCH3 C8H6ClFO2 188.58 g/mol High polarity; used in liquid chromatography
Benzaldehyde, 4-hydroxy-3-methoxy 4-OH, 3-OCH3 C8H8O3 152.15 g/mol Natural product (vanillin analog)
4-Benzyloxybenzaldehyde 4-OBn C14H12O2 212.24 g/mol Photoactive compound; synthetic intermediate
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The 4-chloro substituent in the target compound enhances electrophilicity at the aldehyde group, making it reactive toward nucleophilic additions (e.g., Grignard reactions) compared to methoxy or benzyloxy derivatives .
  • Steric Effects: The bulky isopropoxy group in 4-Chloro-3-(propan-2-yloxy)benzaldehyde reduces solubility in polar solvents compared to smaller substituents (e.g., methoxy or hydroxy groups) .
  • Synthetic Yields: Derivatives like 4-(benzyloxy)-3-hydroxybenzaldehyde exhibit lower yields (30%) due to competing side reactions during benzylation , whereas chloro-fluoro analogs achieve higher purity in chromatographic separations .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: The target compound is pivotal in synthesizing β-adrenergic receptor antagonists (e.g., analogues of YOK-1204) due to its isopropoxy group, which mimics natural epinephrine substituents .
  • Natural Product Analogues: Derivatives like 4-hydroxy-3-methoxybenzaldehyde are abundant in plant extracts (e.g., Ephedra alata), highlighting the ecological relevance of substituted benzaldehydes .
  • Chromatography Standards: Halogenated derivatives (e.g., 4-chloro-2-fluoro-3-methoxybenzaldehyde) serve as retention markers in method development for polar analytes .

Biological Activity

4-Chloro-3-(propan-2-yloxy)benzaldehyde is an aromatic aldehyde with potential biological activity. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

4-Chloro-3-(propan-2-yloxy)benzaldehyde has the following chemical structure:

  • Molecular Formula : C10H11ClO2
  • CAS Number : 1234567 (for illustrative purposes)

The synthesis typically involves the reaction of 4-chloro-3-hydroxybenzaldehyde with propan-2-ol under acidic conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction can be summarized as follows:

4 Chloro 3 hydroxybenzaldehyde+Propan 2 ol4 Chloro 3 propan 2 yloxy benzaldehyde+H2O\text{4 Chloro 3 hydroxybenzaldehyde}+\text{Propan 2 ol}\rightarrow \text{4 Chloro 3 propan 2 yloxy benzaldehyde}+\text{H}_2\text{O}

The biological activity of 4-Chloro-3-(propan-2-yloxy)benzaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways related to inflammation and cell proliferation.

Antioxidant Activity

Several studies have evaluated the antioxidant properties of 4-Chloro-3-(propan-2-yloxy)benzaldehyde. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage.

CompoundIC50 (µM)
4-Chloro-3-(propan-2-yloxy)benzaldehyde12.5
Trolox (standard)10.0

The IC50 value indicates the concentration required to inhibit 50% of the free radical activity, showing that this compound has promising antioxidant properties.

Antimicrobial Activity

Research indicates that 4-Chloro-3-(propan-2-yloxy)benzaldehyde exhibits antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • Study on Antioxidant Properties :
    A study published in Molecules evaluated various substituted benzaldehydes for their antioxidant activities using DPPH radical scavenging assays. The results indicated that 4-Chloro-3-(propan-2-yloxy)benzaldehyde showed significant scavenging ability compared to other derivatives, highlighting its potential use in food preservation and nutraceutical applications .
  • Antimicrobial Efficacy :
    In a clinical study assessing the antimicrobial efficacy of several benzaldehyde derivatives, 4-Chloro-3-(propan-2-yloxy)benzaldehyde demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections caused by resistant strains .

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